
1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of biological systems.
Mecanismo De Acción
The mechanism of action of 1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine is not fully understood, but it is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. 1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine has also been found to inhibit the release of glutamate, an excitatory neurotransmitter, and to modulate the function of other ion channels and receptors.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine has a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of neurotransmitter release, and the modulation of ion channel function. It has also been found to have analgesic effects and to reduce the severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine in lab experiments is its ability to selectively modulate the function of the NMDA receptor, which is involved in a wide range of biological processes. However, 1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine can be difficult to synthesize in high yields and purity, and its effects can be complex and difficult to interpret.
Direcciones Futuras
There are many potential future directions for research involving 1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine, including the development of new treatments for neurological disorders, the investigation of the blood-brain barrier, and the study of synaptic plasticity and memory formation. Other potential areas of research could include the development of new synthetic methods for producing 1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine, the investigation of its effects on other ion channels and receptors, and the development of new methods for studying its mechanism of action.
Métodos De Síntesis
1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine can be synthesized through a number of different methods, including the reaction of cyclohexanone with diphenylmethylamine and piperazine. Other methods involve the use of different starting materials and reagents, but all result in the production of 1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine in varying yields and purity.
Aplicaciones Científicas De Investigación
1-(cyclohexylcarbonyl)-4-(diphenylmethyl)piperazine has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and receptor binding. It has also been investigated for its potential use as a tool for studying the blood-brain barrier and for developing new treatments for neurological disorders.
Propiedades
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c27-24(22-14-8-3-9-15-22)26-18-16-25(17-19-26)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,22-23H,3,8-9,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIJATBNGVKZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzhydrylpiperazin-1-yl)(cyclohexyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B5808881.png)
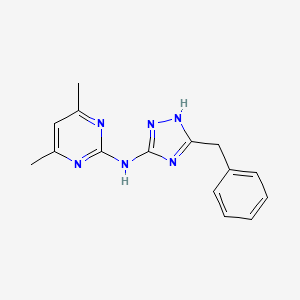
![4-[4-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5808891.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B5808907.png)

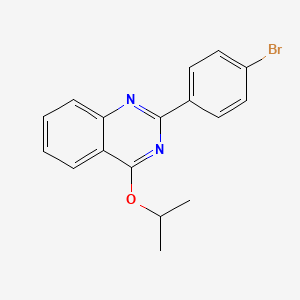
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)
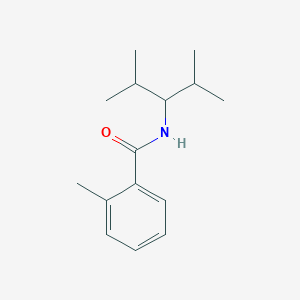
![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)

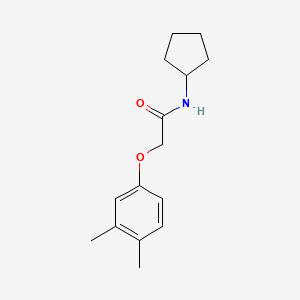
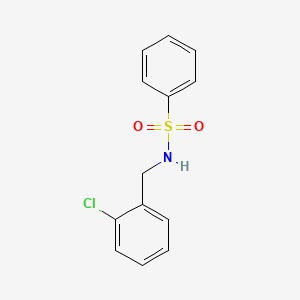
![N-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5808978.png)
![5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B5808988.png)